molecular formula C17H16Br2N2O3S B298047 N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[(3-bromophenyl)methylsulfanyl]acetohydrazide

N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[(3-bromophenyl)methylsulfanyl]acetohydrazide

Cat. No. B298047
M. Wt: 488.2 g/mol
InChI Key: YQLIGKUIBPFXLY-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[(3-bromophenyl)methylsulfanyl]acetohydrazide, also known as BMH, is a chemical compound that has been widely used in scientific research. BMH is a potent and selective inhibitor of protein disulfide isomerase (PDI), an enzyme that plays a crucial role in protein folding and maturation.

Mechanism of Action

N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[(3-bromophenyl)methylsulfanyl]acetohydrazide binds to the active site of PDI and inhibits its activity by blocking the formation of disulfide bonds in proteins. This leads to the accumulation of misfolded proteins and the activation of the UPR. The UPR is a complex signaling pathway that involves the activation of several transcription factors, including ATF6, PERK, and IRE1. These transcription factors regulate the expression of genes involved in protein folding, degradation, and secretion.
Biochemical and Physiological Effects:
N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[(3-bromophenyl)methylsulfanyl]acetohydrazide has been shown to induce the UPR and the accumulation of misfolded proteins in a variety of cell types, including cancer cells, neuronal cells, and endothelial cells. N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[(3-bromophenyl)methylsulfanyl]acetohydrazide has also been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and autophagy. Furthermore, N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[(3-bromophenyl)methylsulfanyl]acetohydrazide has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells.

Advantages and Limitations for Lab Experiments

N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[(3-bromophenyl)methylsulfanyl]acetohydrazide is a potent and selective inhibitor of PDI, making it an ideal tool for studying the role of PDI in protein folding and maturation. However, N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[(3-bromophenyl)methylsulfanyl]acetohydrazide has some limitations in lab experiments. For example, N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[(3-bromophenyl)methylsulfanyl]acetohydrazide is not cell-permeable, meaning that it cannot penetrate the cell membrane and enter the cytoplasm. Therefore, N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[(3-bromophenyl)methylsulfanyl]acetohydrazide needs to be delivered to cells using transfection or electroporation methods. Additionally, N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[(3-bromophenyl)methylsulfanyl]acetohydrazide has a short half-life and is rapidly metabolized in vivo, limiting its use in animal studies.

Future Directions

In the study of N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[(3-bromophenyl)methylsulfanyl]acetohydrazide include the development of more potent and cell-permeable PDI inhibitors, the investigation of the role of PDI in various diseases, and the exploration of the therapeutic potential of PDI inhibitors in clinical trials.

Synthesis Methods

N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[(3-bromophenyl)methylsulfanyl]acetohydrazide can be synthesized by reacting 2-[(3-bromophenyl)methylsulfanyl]acetic acid with hydrazine hydrate in the presence of acetic anhydride. The resulting product is then reacted with 3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl chloride to obtain N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[(3-bromophenyl)methylsulfanyl]acetohydrazide.

Scientific Research Applications

N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[(3-bromophenyl)methylsulfanyl]acetohydrazide has been extensively used in scientific research to study the role of PDI in protein folding and maturation. PDI is a key enzyme that catalyzes the formation and breakage of disulfide bonds in proteins, which are essential for their correct folding and function. N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[(3-bromophenyl)methylsulfanyl]acetohydrazide has been shown to selectively inhibit PDI activity, leading to the accumulation of misfolded proteins and the induction of the unfolded protein response (UPR). The UPR is a cellular stress response that is activated in response to the accumulation of misfolded proteins and is aimed at restoring protein homeostasis.

properties

Product Name

N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[(3-bromophenyl)methylsulfanyl]acetohydrazide

Molecular Formula

C17H16Br2N2O3S

Molecular Weight

488.2 g/mol

IUPAC Name

N//'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[(3-bromophenyl)methylsulfanyl]acetohydrazide

InChI

InChI=1S/C17H16Br2N2O3S/c1-24-15-7-12(6-14(19)17(15)23)8-20-21-16(22)10-25-9-11-3-2-4-13(18)5-11/h2-8,20H,9-10H2,1H3,(H,21,22)/b12-8+

InChI Key

YQLIGKUIBPFXLY-XYOKQWHBSA-N

Isomeric SMILES

COC1=C/C(=C/NNC(=O)CSCC2=CC(=CC=C2)Br)/C=C(C1=O)Br

SMILES

COC1=CC(=CNNC(=O)CSCC2=CC(=CC=C2)Br)C=C(C1=O)Br

Canonical SMILES

COC1=CC(=CNNC(=O)CSCC2=CC(=CC=C2)Br)C=C(C1=O)Br

Origin of Product

United States

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